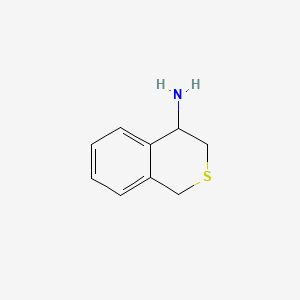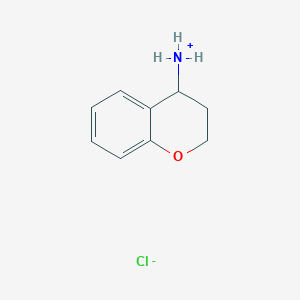![molecular formula C7H6ClN3S B7722272 4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7722272.png)
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a chlorine atom at the 4th position and a methylsulfanyl group at the 2nd position on the pyrrolo[2,3-d]pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method includes the chlorination of carbonyl compounds with phosphorus oxychloride to obtain dichloro pyrimidine rings. This is followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to introduce the aldehyde group . Another approach involves the reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate, followed by treatment with POCl3 and NH3 .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis techniques. This approach has been shown to be robust and efficient, allowing for the preparation of pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in specific positions .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: This compound can participate in nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, potassium osmate hydrate, sodium periodate, and POCl3. Reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of the terminal double bond can yield aldehyde groups, while nucleophilic aromatic substitution can introduce various substituents onto the pyrrolo[2,3-d]pyrimidine ring .
Scientific Research Applications
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy and treatments for inflammatory skin disorders like atopic dermatitis.
Pharmaceutical Intermediates: The compound is used in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.
Antidiabetic Research: Pyrrolo[2,3-d]pyrimidine-based analogues have been evaluated for their ability to inhibit the α-amylase enzyme, demonstrating potential as antidiabetic agents.
Mechanism of Action
The mechanism of action of 4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases by binding to their active sites, leading to the downregulation of Bcl-2 activity and the induction of apoptosis in cancer cells . The compound’s ability to induce cell cycle arrest and apoptosis is mediated through the activation of proapoptotic proteins such as caspase-3 and Bax .
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but lacks the methylsulfanyl group at the 2nd position.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: Compounds such as 2-bromo, 2-chloro, and 2-fluoro derivatives exhibit similar biological activities but differ in their halogen substituents.
Uniqueness
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine and methylsulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of substituents enhances its potency and selectivity as a kinase inhibitor, making it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-12-7-10-5(8)4-2-3-9-6(4)11-7/h2-3H,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGGBXZHIWVHOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NC=CC2=C(N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=NC=CC2=C(N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-amino-1,3-dihydropyrrolo[2,3-d]pyrimidine-2-thione](/img/structure/B7722193.png)
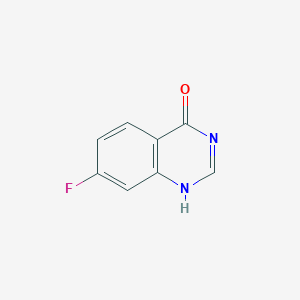
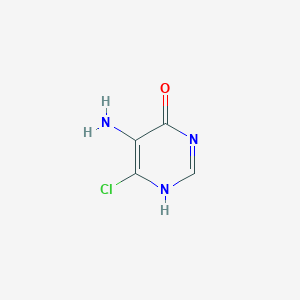
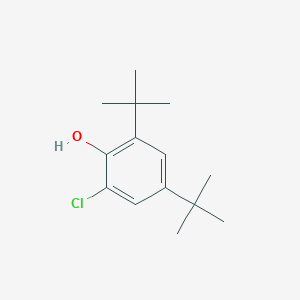
![[4-(Bromomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7722216.png)
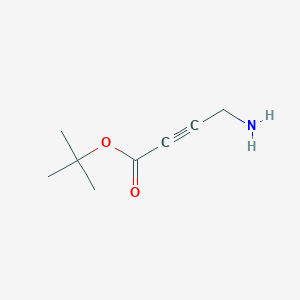
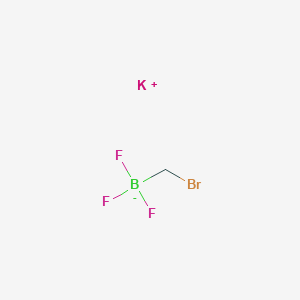
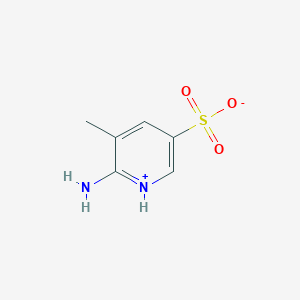
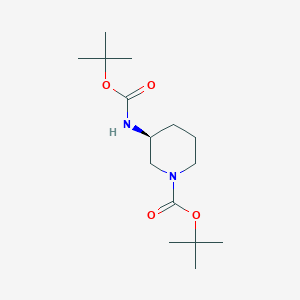
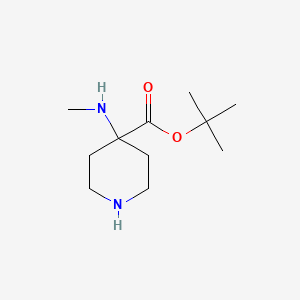
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-7-ium-4-olate](/img/structure/B7722264.png)

